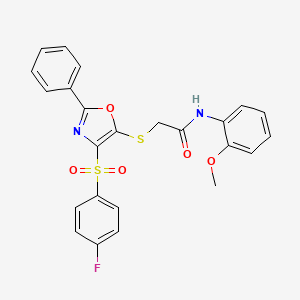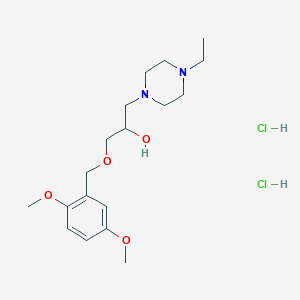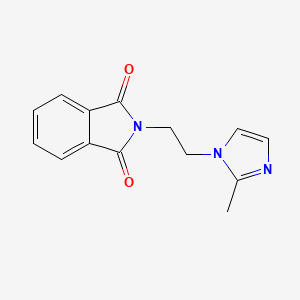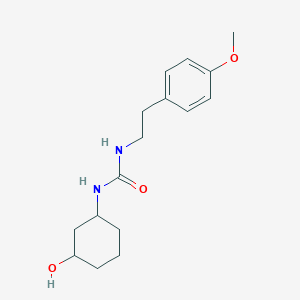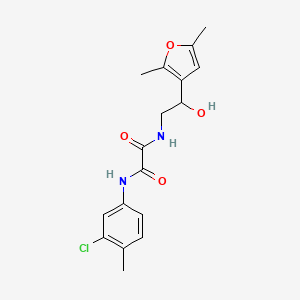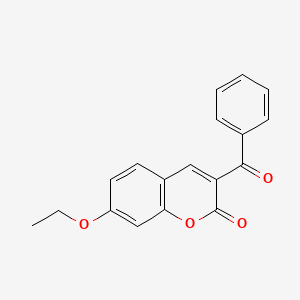![molecular formula C19H15NO4 B2932534 1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862487-67-0](/img/structure/B2932534.png)
1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound . It’s part of a class of compounds known as pyrroles, which are nitrogen-containing heterocycles . Pyrroles are known for their diverse biological and medicinal importance .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes . This affords a high yield of 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which easily split off water at boiling in acetic acid and are converted into 1-aryl-2-[(2-dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones .Applications De Recherche Scientifique
Electron Transport Layer in Polymer Solar Cells
Research has developed a novel n-type conjugated polyelectrolyte incorporating a diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). The electron-deficient nature and planar structure of DPP enhance conductivity and electron mobility, improving device performance by facilitating electron extraction and reducing recombination at the cathode interface, leading to increased power conversion efficiency (Hu et al., 2015).
Photoluminescent Conjugated Polymers
Another study described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, aiming for applications in electronic devices. These polymers exhibit strong photoluminescence and improved photochemical stability, making them suitable for use in electronic applications (Beyerlein & Tieke, 2000).
Organic Corrosion Inhibitors
Research on 1H-pyrrole-2,5-dione derivatives, including structural analogs of the specified compound, showed effective inhibition of carbon steel corrosion in hydrochloric acid medium. These studies reveal the potential of such compounds as corrosion inhibitors in industrial applications (Zarrouk et al., 2015).
Synthetic Methodologies and Material Properties
A series of symmetrically substituted diketopyrrolopyrrole derivatives were synthesized, characterized, and studied for their optical properties under various conditions. Such research underscores the adaptability of these compounds for use in optoelectronic materials and biological systems due to their water solubility and responsive behavior (Zhang et al., 2014).
Sensor Applications
A study on naphthoquinone-based chemosensors incorporating pyridine or thiophene units, similar in functional groups to the specified compound, highlighted their selectivity towards transition metal ions. Such compounds exhibit potential as chemosensors due to their colorimetric response to metal ions, specifically Cu2+ ions, indicating their application in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been used in the fabrication of organic solar cells , suggesting potential targets could be related to light absorption and energy conversion processes.
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of donor-acceptor (d-a) conjugated polymers . These polymers are characterized by their ability to absorb light and convert it into electrical energy, a property that is crucial in the functioning of organic solar cells .
Biochemical Pathways
Given its potential use in organic solar cells, it may play a role in the photoelectric conversion process
Result of Action
Similar compounds have been used in the fabrication of organic solar cells , suggesting that they may have effects on light absorption and energy conversion at the molecular level.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-20-16(11-7-3-5-9-13(11)23-2)15-17(21)12-8-4-6-10-14(12)24-18(15)19(20)22/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZGGYZLTZRRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

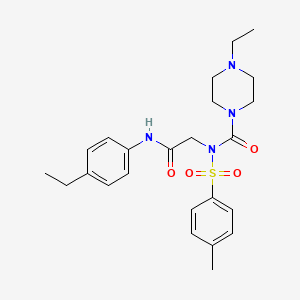

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2932454.png)
